molecular formula C15H14N8 B2473246 5-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile CAS No. 2380140-97-4

5-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile

Cat. No.: B2473246
CAS No.: 2380140-97-4
M. Wt: 306.333
InChI Key: RWXFNPYQKZQFDD-UHFFFAOYSA-N
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Description

5-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile is a complex organic compound that features a triazolo-pyridazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. The triazolo-pyridazine core can be synthesized through cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions. The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine and halogenated intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

5-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 5-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyridazine core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. This can result in the inhibition of enzyme activity or the modulation of receptor signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a triazolo-pyridazine core with a piperazine and pyridine-2-carbonitrile moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

5-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N8/c16-9-12-1-2-13(10-17-12)21-5-7-22(8-6-21)15-4-3-14-19-18-11-23(14)20-15/h1-4,10-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXFNPYQKZQFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CN=C(C=C2)C#N)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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